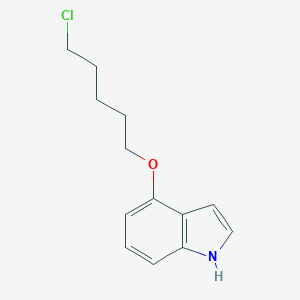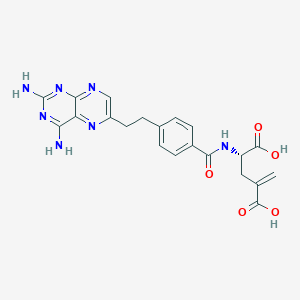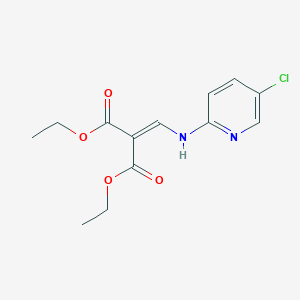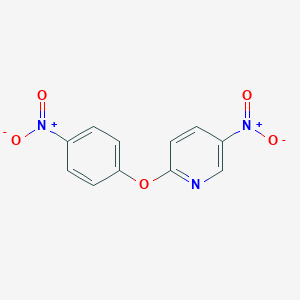
1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine (abbreviated as 4-AB-4-DPMP) is a synthetic organic compound with a wide range of applications in scientific research. 4-AB-4-DPMP is a piperazine derivative with a piperazine ring fused to a diphenylmethyl group and an aminobutyl side chain. This compound is used in a variety of studies, including studies of biological activity, drug design, and chemical synthesis. In
科学的研究の応用
1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine has a wide range of applications in scientific research. It has been used in studies of biological activity, drug design, and chemical synthesis. In particular, 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals in the brain. In addition, 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine has been used in studies of the effects of drugs on the central nervous system, as well as in studies of the mechanism of action of certain drugs.
作用機序
The mechanism of action of 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine is not yet fully understood. However, it is believed that 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine binds to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in an increase in nerve signal transmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine are not yet fully understood. However, it is believed that 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine may have a variety of effects, including an increase in the concentration of acetylcholine in the synaptic cleft, an increase in the activity of the enzyme acetylcholinesterase, and an increase in the activity of other neurotransmitters. In addition, 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine may also have an effect on the metabolism of other compounds, such as amino acids and lipids.
実験室実験の利点と制限
1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. In addition, 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine is relatively inexpensive and can be obtained in large quantities. However, 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine has some limitations. For example, it is not very soluble in water, making it difficult to use in certain experiments. In addition, 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine is not very stable in acidic or basic solutions, making it unsuitable for certain types of experiments.
将来の方向性
There are several potential future directions for the use of 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine in scientific research. For example, further studies could be conducted to better understand the mechanism of action of 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine, as well as its biochemical and physiological effects. In addition, further studies could be conducted to explore the potential therapeutic applications of 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine, such as its use as a drug for the treatment of neurological disorders. Finally, further studies could be conducted to explore the potential uses of 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine in other areas, such as drug design and chemical synthesis.
合成法
1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine is synthesized by a two-step process. In the first step, a condensation reaction is carried out between 4-amino-N,N-diphenylbutanamide and diphenylmethyl chloride. This reaction results in the formation of 4-amino-4-(diphenylmethyl)piperazine. In the second step, the product is then treated with a base, such as sodium hydroxide, to form the desired compound, 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine.
特性
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3/c22-13-7-8-14-23-15-17-24(18-16-23)21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,21H,7-8,13-18,22H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMZTYPXRYZENQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553291 |
Source


|
| Record name | 4-[4-(Diphenylmethyl)piperazin-1-yl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine | |
CAS RN |
101620-10-4 |
Source


|
| Record name | 4-[4-(Diphenylmethyl)piperazin-1-yl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B180454.png)






![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B180472.png)
![4-Chloro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B180473.png)


